molecular formula C26H34N4O5 B14251325 L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine CAS No. 182912-79-4

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine

Cat. No.: B14251325
CAS No.: 182912-79-4
M. Wt: 482.6 g/mol
InChI Key: NAWMFMQYISPJNB-MQGJPIDWSA-N
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Description

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine is a peptide compound composed of four amino acids: valine, phenylalanine, phenylalanine, and alanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Scientific Research Applications

L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of biocompatible materials and polymers.

Mechanism of Action

The mechanism of action of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or inhibiting specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules and materials .

Properties

CAS No.

182912-79-4

Molecular Formula

C26H34N4O5

Molecular Weight

482.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C26H34N4O5/c1-16(2)22(27)25(33)30-21(15-19-12-8-5-9-13-19)24(32)29-20(14-18-10-6-4-7-11-18)23(31)28-17(3)26(34)35/h4-13,16-17,20-22H,14-15,27H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t17-,20-,21-,22-/m0/s1

InChI Key

NAWMFMQYISPJNB-MQGJPIDWSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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